Bis[3-(azidocarbonyl)phenyl] pentanedioate
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Overview
Description
Bis[3-(azidocarbonyl)phenyl] pentanedioate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of azidocarbonyl groups attached to a phenyl ring, which are further connected to a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(azidocarbonyl)phenyl] pentanedioate typically involves the reaction of 3-(azidocarbonyl)phenyl derivatives with pentanedioic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the nitrosation reaction of malonic acid derivatives can be employed to introduce the azidocarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(azidocarbonyl)phenyl] pentanedioate can undergo various chemical reactions, including:
Oxidation: The azidocarbonyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the azidocarbonyl groups to amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidocarbonyl groups can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Bis[3-(azidocarbonyl)phenyl] pentanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Bis[3-(azidocarbonyl)phenyl] pentanedioate involves the reactivity of its azidocarbonyl groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including the development of pharmaceuticals and materials science .
Comparison with Similar Compounds
Similar Compounds
Bis(azidocarbonyl)furoxan: Similar in structure but with a furoxan ring instead of a phenyl ring.
Carbamoyl azide: Contains azidocarbonyl groups but lacks the pentanedioate backbone.
Uniqueness
Bis[3-(azidocarbonyl)phenyl] pentanedioate is unique due to its combination of azidocarbonyl groups and a pentanedioate backbone, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring robust and reactive intermediates .
Properties
CAS No. |
142179-03-1 |
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Molecular Formula |
C19H14N6O6 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
bis(3-carbonazidoylphenyl) pentanedioate |
InChI |
InChI=1S/C19H14N6O6/c20-24-22-18(28)12-4-1-6-14(10-12)30-16(26)8-3-9-17(27)31-15-7-2-5-13(11-15)19(29)23-25-21/h1-2,4-7,10-11H,3,8-9H2 |
InChI Key |
SUZKUXKTFMWZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)CCCC(=O)OC2=CC=CC(=C2)C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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